N-methyl-2-naphthalen-2-ylsulfanylacetamide
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Overview
Description
N-methyl-2-naphthalen-2-ylsulfanylacetamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and a sulfanylacetamide group. The naphthalene ring system is known for its stability and aromatic properties, making it a common structural motif in various chemical compounds with significant biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-naphthalen-2-ylsulfanylacetamide typically involves the reaction of 2-naphthol with methylamine and a suitable sulfanylating agent. One common method involves the following steps:
Formation of 2-naphthalen-2-ylsulfanylacetamide: 2-naphthol is reacted with a sulfanylating agent such as thioacetic acid under acidic conditions to form 2-naphthalen-2-ylsulfanylacetamide.
Methylation: The resulting 2-naphthalen-2-ylsulfanylacetamide is then reacted with methylamine in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-naphthalen-2-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfanyl group to a thiol group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are often conducted under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Nitrated or halogenated naphthalene derivatives
Scientific Research Applications
N-methyl-2-naphthalen-2-ylsulfanylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-naphthalen-2-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Generating Reactive Species: Undergoing metabolic activation to produce reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
N-methyl-2-naphthalen-2-ylsulfanylacetamide can be compared with other naphthalene derivatives, such as:
2-naphthol: A precursor in the synthesis of this compound, known for its use in the production of dyes and pigments.
Naphthalene-2-sulfonic acid: Another naphthalene derivative with applications in the synthesis of surfactants and dyes.
Naphthalene-2-carboxamide: A compound with structural similarities, used in the synthesis of pharmaceuticals and agrochemicals.
This compound is unique due to its specific sulfanylacetamide group, which imparts distinct chemical and biological properties compared to other naphthalene derivatives.
Properties
IUPAC Name |
N-methyl-2-naphthalen-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-14-13(15)9-16-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLRTUDZXSAUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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